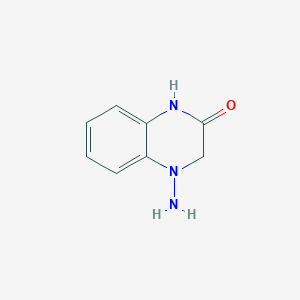

4-Amino-3,4-dihydroquinoxalin-2(1H)-one

描述

4-Amino-3,4-dihydroquinoxalin-2(1H)-one is a heterocyclic compound that belongs to the quinoxaline family This compound is characterized by its fused benzene and pyrazine rings, which contribute to its unique chemical properties

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3,4-dihydroquinoxalin-2(1H)-one typically involves the reaction of o-phenylenediamine with an appropriate carbonyl compound. One common method is the condensation of o-phenylenediamine with glyoxal or its derivatives under acidic or basic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the quinoxaline ring system.

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of catalysts, such as transition metal complexes, can enhance the efficiency of the synthesis process.

化学反应分析

Photoredox 1,6-Radical Addition

Under visible light (455 nm) and Fukuzumi’s photocatalyst ([Mes-Acr-Me]⁺), the compound undergoes 1,6-conjugate addition to para-quinone methides (QM) :

| Substrate (QM) | Product | Yield (%) | Conditions |

|---|---|---|---|

| 4-MeO-QM | 3aa | 95 | 24 h, rt |

| 4-Cl-QM | 3ba | 85 | 24 h, rt |

| 3,5-(CF₃)₂-QM | 3ca | 78 | 24 h, rt |

Mechanistic Insights

-

Single-electron transfer (SET) from the excited photocatalyst generates a radical cation intermediate.

-

Deprotonation forms an α-amino radical, which attacks QM’s electrophilic carbon.

-

Oxidation by the photocatalyst regenerates the cycle, yielding diarylated phenols .

Derivatization for Bioactivity

The amino group enables condensation reactions to form antimicrobial derivatives:

Example Derivatives

-

Schiff bases : Reacting with aromatic aldehydes yields imines (e.g., IIIa–IIIe ), showing activity against S. aureus and E. coli .

-

Acylated derivatives : Substitution with trichloromethylcarbinols under Bargellini conditions affords 3,3-disubstituted analogs (33–93% yield) .

Antimicrobial Activity

| Derivative | MIC (µg/mL) | Bacterial Strains Tested |

|---|---|---|

| IIIa (Schiff base) | 12.5 | S. aureus, B. cereus |

| 4a (Quinoline) | 25 | P. aeruginosa, E. coli |

Derivatives with electron-withdrawing groups (e.g., CF₃) exhibit enhanced potency .

Spirocyclic and Enantioselective Routes

-

Spirocyclization : Using pyrrole-2,5-diones in Michael addition/cyclization cascades yields spiro-fused systems (72–80% yield) .

-

Chiral pool synthesis : Starting from L-amino acids, enantiopure dihydroquinoxalin-2-ones are accessible for antitumor applications .

This compound’s versatility in synthesis and functionalization highlights its potential in medicinal chemistry and materials science, with ongoing research expanding its reactivity profile.

科学研究应用

The biological implications of 4-amino-3,4-dihydroquinoxalin-2(1H)-one are significant, with studies highlighting its potential in several therapeutic areas:

Antiviral Activity

Research has shown that derivatives of this compound possess antiviral properties. For instance, GW420867X, a derivative of this compound, was evaluated in clinical trials for HIV treatment and demonstrated potent activity against the virus. The compound functions as a non-nucleoside reverse transcriptase inhibitor (NNRTI), showcasing its relevance in antiviral drug design .

Anticancer Properties

Several studies have documented the anticancer potential of compounds derived from this compound. These compounds have been shown to inhibit key enzymes involved in cancer progression, such as COX-2 and LDHA. The inhibition of these enzymes can lead to reduced tumor growth and improved patient outcomes in colorectal cancer models .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties. It has been studied as a potential antagonist for various receptors involved in inflammatory pathways. For example, certain derivatives have shown effectiveness in inhibiting bradykinin B1 receptors, which play a role in pain and inflammation .

Case Study 1: Antiviral Efficacy

In a study involving HIV-infected patients, GW420867X was administered both alone and alongside existing antiviral drugs. The results indicated that the compound was well-tolerated and exhibited significant antiviral activity, with IC50 values indicating effective inhibition of viral replication .

Case Study 2: Anticancer Activity

A series of synthesized derivatives were tested for their ability to inhibit COX-2 and LDHA in vitro. The most promising candidates displayed IC50 values significantly lower than standard treatments like diclofenac, suggesting their potential as effective anticancer agents .

Summary Table of Biological Activities

作用机制

The mechanism of action of 4-Amino-3,4-dihydroquinoxalin-2(1H)-one involves its interaction with specific molecular targets. For instance, in medicinal chemistry, the compound can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt the normal biochemical pathways, leading to therapeutic effects. Additionally, the compound’s ability to intercalate into DNA makes it a potential candidate for anticancer drug development.

相似化合物的比较

Similar Compounds

Quinoxaline: A parent compound with a similar ring structure but lacking the amino and carbonyl groups.

2,3-Dihydroquinoxaline: A reduced form of quinoxaline with similar chemical properties.

4-Hydroxyquinoxaline: A hydroxylated derivative with different reactivity.

Uniqueness

4-Amino-3,4-dihydroquinoxalin-2(1H)-one is unique due to the presence of both an amino group and a carbonyl group in its structure. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs. Additionally, its biological activities make it a valuable compound in medicinal chemistry research.

生物活性

4-Amino-3,4-dihydroquinoxalin-2(1H)-one is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and drug development. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C8H9N3O and is characterized by a bicyclic structure that includes a quinoxaline core. Its chemical structure allows for various substitutions that can enhance its biological activity.

Synthesis Methods

Recent advances in synthetic methodologies have enabled the efficient production of this compound derivatives. Common approaches include:

- Condensation Reactions : Utilizing amino acids and aldehydes to form the quinoxaline backbone.

- Cyclization Techniques : Employing Michael additions or photochemical reactions to achieve desired structural modifications.

These methods not only facilitate the synthesis of the parent compound but also allow for the generation of various derivatives with potentially enhanced activity.

Anticancer Activity

Research has indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study evaluated several derivatives against liver carcinoma cells (HEPG2), revealing that many compounds demonstrated over 50% growth inhibition . Table 1 summarizes the anticancer activities of selected derivatives:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 4-Amino-3,4-Dihydroquinoxalin-2-one | HEPG2 | 12.5 | Inhibition of tubulin polymerization |

| Derivative A | MCF7 | 8.0 | Topoisomerase II inhibition |

| Derivative B | HeLa | 10.0 | Folate metabolism disruption |

Antiviral Activity

The compound has also been studied for its antiviral properties. Notably, a derivative known as GW420867X has shown potent activity against HIV-1, with reported IC50 values indicating effective inhibition of viral replication . The mechanism involves targeting non-nucleoside reverse transcriptase pathways.

Anti-inflammatory Effects

In addition to its anticancer and antiviral properties, this compound exhibits anti-inflammatory activity. It acts as an antagonist to bradykinin B1 receptors, which play a crucial role in inflammatory responses. The following table outlines its anti-inflammatory potency:

| Compound | Target | IC50 (nM) |

|---|---|---|

| 4-Amino-3,4-Dihydroquinoxalin-2-one | Bradykinin B1 receptor | 120 |

| Derivative C | COX-2 | 95 |

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The compound inhibits key enzymes involved in cancer cell proliferation and viral replication.

- Receptor Modulation : It interacts with specific receptors (e.g., bradykinin B1) to exert anti-inflammatory effects.

- Molecular Interactions : Structure–activity relationship (SAR) studies indicate that modifications at various positions on the quinoxaline ring can significantly impact biological efficacy .

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

- Anticancer Study : A recent investigation into the cytotoxic effects against HEPG2 cells demonstrated that certain derivatives could reduce cell viability significantly compared to controls .

- Antiviral Research : Clinical trials involving GW420867X showed promising results in HIV-infected patients, where it was well-tolerated and exhibited potent antiviral activity .

- Anti-inflammatory Trials : Experimental models have shown that derivatives can effectively reduce inflammation markers in vivo, supporting their potential as therapeutic agents for inflammatory diseases .

属性

IUPAC Name |

4-amino-1,3-dihydroquinoxalin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O/c9-11-5-8(12)10-6-3-1-2-4-7(6)11/h1-4H,5,9H2,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPCPJPPTKDIIBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=CC=CC=C2N1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70522345 | |

| Record name | 4-Amino-3,4-dihydroquinoxalin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70522345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87973-61-3 | |

| Record name | 4-Amino-3,4-dihydroquinoxalin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70522345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。